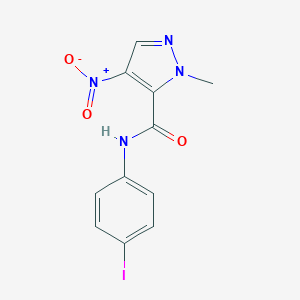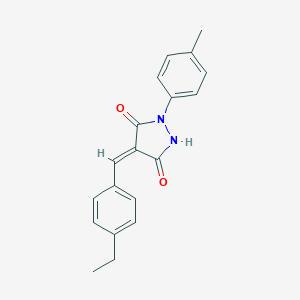![molecular formula C11H10BrN7O3 B447267 3-BROMO-N'~1~-[(E)-1-METHYL-2-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)ETHYLIDENE]BENZOHYDRAZIDE](/img/structure/B447267.png)
3-BROMO-N'~1~-[(E)-1-METHYL-2-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)ETHYLIDENE]BENZOHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)benzohydrazide is a complex organic compound that features a bromine atom, a nitro group, and a tetraazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)benzohydrazide typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using automated systems to control reaction conditions and ensure consistent quality. Safety measures are crucial due to the reactive nature of the intermediates and the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could introduce a wide range of functional groups .
Applications De Recherche Scientifique
3-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism by which 3-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)benzohydrazide exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The pathways involved could include signal transduction, metabolic processes, or other cellular mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-2,3,5,6-tetrafluoro-N’-(1-methyl-2-{5-nitro-2H-tetraazol-2-yl}ethylidene)benzohydrazide: Similar in structure but with additional fluorine atoms, which may alter its reactivity and applications.
5-bromo-3-nitro-1,2,4-triazole: Shares the bromine and nitro groups but has a different ring structure, leading to different chemical properties and uses.
Propriétés
Formule moléculaire |
C11H10BrN7O3 |
|---|---|
Poids moléculaire |
368.15g/mol |
Nom IUPAC |
3-bromo-N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]benzamide |
InChI |
InChI=1S/C11H10BrN7O3/c1-7(6-18-16-11(15-17-18)19(21)22)13-14-10(20)8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H,14,20)/b13-7+ |
Clé InChI |
WQOWNWXAIWRZLP-NTUHNPAUSA-N |
SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)Br)CN2N=C(N=N2)[N+](=O)[O-] |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC(=CC=C1)Br)/CN2N=C(N=N2)[N+](=O)[O-] |
SMILES canonique |
CC(=NNC(=O)C1=CC(=CC=C1)Br)CN2N=C(N=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(acetylamino)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B447185.png)
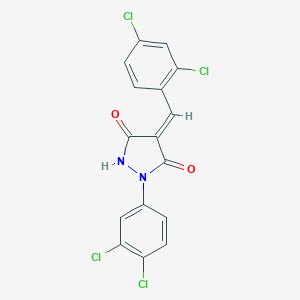
![5-bromo-2-(2,4-dimethylanilino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B447187.png)
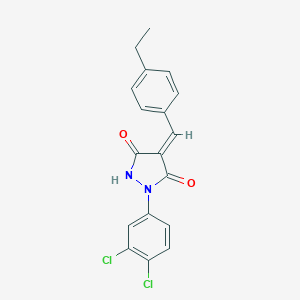
![1-(2,5-dichlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B447189.png)
![2-[4-(isopentyloxy)-3-methoxybenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B447191.png)
![2,4-dichloro-N-(4-{[3-(4-chlorophenyl)-2-propenylidene]amino}phenyl)benzamide](/img/structure/B447194.png)
![Methyl 4-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]benzoate](/img/structure/B447195.png)
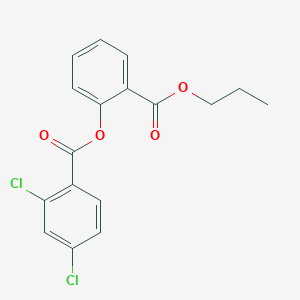
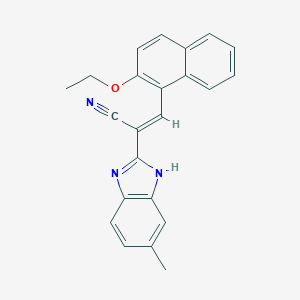
![2-(4-acetylphenyl)-5-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B447200.png)
![2,4-dichloro-N-[4-(2,5-dimethylbenzoyl)phenyl]benzamide](/img/structure/B447201.png)
